3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
Overview
Description
“3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” consists of a pyrimidine ring attached to a propanoic acid group . The InChI code for this compound is 1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.15 . It is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Anticoagulant Activity : A study by Potapov et al. (2021) synthesized compounds, including derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, demonstrating significant inhibitory activity against blood coagulation factors Xа and XIa (Potapov et al., 2021).
Anti-inflammatory Activity : Mokale et al. (2010) explored the anti-inflammatory effects of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid. Most compounds in their series showed significant anti-inflammatory activity (Mokale et al., 2010).
Structural and UV Studies : The structural and UV characteristics of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid were investigated in a study by Yao et al. (2013), providing insights into their molecular interactions (Yao et al., 2013).
Synthesis of Pharmaceutical Compounds : A study conducted by Hutchinson et al. (2003) involved synthesizing a compound related to 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, showing potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Molecular Docking Studies : Research by Holam et al. (2022) involved synthesizing and conducting molecular docking studies on derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid to predict their affinity with CDK4 protein, a key target in cancer research (Holam et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(6-oxopyrimidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTWRECCLOASMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | |
CAS RN |
1342973-78-7 | |
Record name | 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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